molecular formula C10H6O3 B12118963 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- CAS No. 95306-75-5

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

Cat. No.: B12118963
CAS No.: 95306-75-5
M. Wt: 174.15 g/mol
InChI Key: GHULSNJKMRDUGY-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Scaffold in Academic Research

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds composed of a fused benzene (B151609) and α-pyrone ring. researchgate.net This core structure is widespread in nature, found in numerous plants, fungi, and bacteria. mdpi.comnih.gov In the realm of academic and industrial research, the coumarin scaffold is considered a "privileged structure". mdpi.comnih.gov This distinction arises from its ability to interact with a wide array of enzymes and receptors in biological systems, leading to a vast spectrum of pharmacological activities. researchgate.netmdpi.com

The scientific community has extensively explored coumarins for their potential in medicinal chemistry, with research demonstrating activities such as anticoagulant, antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net Beyond pharmaceuticals, the inherent fluorescent properties of many coumarin derivatives have made them indispensable in the development of fluorescent probes and sensors. mdpi.comnih.gov The synthetic accessibility and the ease with which the coumarin nucleus can be modified allow researchers to design and create novel derivatives with tailored properties, making it a cornerstone in drug discovery and materials science. mdpi.comresearchgate.net

Contextualization of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- within Coumarin Chemistry

Within the large family of coumarins, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- (see Table 1 for chemical properties) occupies a special position as a key synthetic intermediate. rsc.org Its structure features the characteristic coumarin core with a crucial addition: a carboxaldehyde group (-CHO) at the 3-position of the pyrone ring. This aldehyde functionality is a highly reactive site, making the molecule a versatile precursor for a wide range of chemical transformations.

The synthesis of this compound is well-established, often achieved through methods like the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an appropriate active methylene (B1212753) compound. bhu.ac.inresearchgate.net For instance, the reaction between salicylaldehyde and reagents like diethyl malonate, followed by further chemical steps, can yield coumarin-3-substituted compounds. wpmucdn.com The presence of the aldehyde group allows for subsequent reactions such as condensations, oxidations, reductions, and cycloadditions, providing synthetic routes to more complex, polycyclic, and substituted coumarin derivatives. rsc.orgresearchgate.netnih.gov

Table 1: Physicochemical Properties of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

Property Value
Molecular Formula C₁₀H₆O₃
Molecular Weight 174.15 g/mol
Monoisotopic Mass 174.031694049 Da
Topological Polar Surface Area 43.4 Ų
Hydrogen Bond Acceptor Count 3
Complexity 267

Data sourced from reference guidechem.com

Scope and Contemporary Research Focus on 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

The contemporary research focus on 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is primarily centered on its utility as a versatile building block. Its reactivity is exploited in several key areas:

Synthesis of Novel Heterocycles: The aldehyde group serves as a handle for constructing new ring systems fused to the coumarin core. It readily participates in multicomponent reactions and cycloadditions to generate diverse and complex heterocyclic architectures, which are then evaluated for various biological activities. rsc.orgresearchgate.net For example, it is used as a starting material in one-pot, three-component syntheses to produce spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives. researchgate.net

Development of Fluorescent Probes: The coumarin scaffold is an excellent fluorophore, and modifications at the 3-position can fine-tune its photophysical properties. nih.govresearchgate.netrsc.org Researchers utilize 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- to synthesize probes for detecting metal ions (like Cu²⁺, Zn²⁺), anions, and biologically relevant small molecules. researchgate.net The aldehyde can be converted into a Schiff base or other recognition moieties that, upon binding to an analyte, trigger a change in the fluorescence signal through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). bohrium.com

Precursor for Biologically Active Molecules: Many studies use this compound as a starting point for synthesizing derivatives with enhanced or specific pharmacological profiles. researchgate.net The aldehyde can be transformed into hydrazones, carboxamides, or other functional groups, leading to compounds with potential antimicrobial, anticancer, or anti-inflammatory properties. bhu.ac.innih.govrsc.org For instance, N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, synthesized from the corresponding hydrazide of coumarin-3-carboxylic acid (which is closely related to the aldehyde), have been investigated for their chemical properties and potential applications. nih.govresearchgate.net

The adaptability of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- ensures its continued relevance in organic synthesis, medicinal chemistry, and materials science, providing a reliable platform for innovation and discovery. researchgate.net

Table 2: Mentioned Compound Names

Compound Name Synonym(s)
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- Coumarin-3-carboxaldehyde, 2-oxo-2H-chromene-3-carbaldehyde, 3-Formylcoumarin
Salicylaldehyde 2-Hydroxybenzaldehyde
Diethyl malonate Propanedioic acid, diethyl ester
4-chloro-2-oxo-2H-chromene-3-carbaldehyde -
Morpholine -
Coumarin-3-carboxylic acid 2-oxo-2H-chromene-3-carboxylic acid
Ethyl 2-oxo-2H-chromene-3-carboxylate 3-Carbethoxycoumarin
Hydrazine (B178648) hydrate (B1144303) -
Salicylaldehyde azine -
N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides -
4-aminocoumarin (B1268506) 4-amino-2H-chromen-2-one
Isatin 1H-indole-2,3-dione
L-proline -
Acrolein Prop-2-enal

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULSNJKMRDUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535469
Record name 2-Oxo-2H-1-benzopyran-3-carbaldehyde
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Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-75-5
Record name 2-Oxo-2H-chromene-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95306-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2H-1-benzopyran-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60535469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. For coumarin (B35378) synthesis, this includes the use of microwave irradiation, photocatalysis, novel nanocatalysts, and multicomponent reactions.

Microwave-assisted synthesis has been shown to accelerate Pechmann condensations, often under solvent-free conditions, leading to excellent yields and reduced reaction times. Similarly, Knoevenagel condensations have been performed using ultrasound irradiation, providing high yields of coumarin-3-carboxylates under neat conditions. organic-chemistry.org

Photocatalytic methods are also emerging as a powerful tool. A recently developed method reports the synthesis of coumarin-3-aldehyde derivatives via a visible light-stimulated cascade radical cyclization-hydrolysis process. This reaction proceeds through a 1,3-dioxolane (B20135) radical that adds to an alkyne, followed by tandem cyclization and hydrolysis to give the final product.

The use of advanced catalysts is another significant area of development. Various nanocatalysts, such as magnetic MgFe₂O₄, have been employed as reusable and efficient catalysts for Knoevenagel condensations. organic-chemistry.org One-pot, three-component reactions catalyzed by a piperidine-iodine dual system have been developed for the clean and metal-free synthesis of coumarin-3-carboxamides. Furthermore, rhodium and palladium catalysts have been used for the C4-functionalization of coumarin-3-carboxylic acids through decarboxylative Michael additions and Heck reactions, respectively.

Metal-Catalyzed Cyclization and Functionalization

Metal catalysts play a pivotal role in the synthesis of coumarin derivatives, offering efficient and selective transformations. Iron(III) chloride (FeCl₃) has been identified as a particularly effective catalyst in multicomponent reactions for synthesizing coumarin-3-carboxylic esters. nih.govresearchgate.net In a screening of various catalysts including Cu(OAc)₂, CuBr, CuSO₄, NiCl₂·6H₂O, and AgNO₃, FeCl₃ demonstrated superior performance, yielding the desired product in up to 93% yield when the reaction was conducted in ethanol (B145695) at 70 °C. nih.gov The utility of FeCl₃ extends to the promotion of Knoevenagel condensation between ethyl acetoacetate (B1235776) and aromatic aldehydes as a preliminary step in the formation of the coumarin ring. researchgate.net

Other metal catalysts have also been successfully employed. Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the reaction between substituted salicylaldehydes and Meldrum's acid under microwave irradiation and solvent-free conditions, producing coumarin-3-carboxylic acids in excellent yields of 93–98%. nih.gov Copper salts, such as CuI, have been utilized in the synthesis of coumarin derivatives, with optimal conditions involving K₂CO₃ as the base in dioxane, leading to moderate to high yields. nih.gov

Table 1: Metal Catalysts in Coumarin Synthesis

Catalyst Reactants Product Type Key Conditions Yield (%) Source(s)
FeCl₃ Salicylaldehydes, Meldrum's acid, Alcohols Coumarin-3-carboxylic esters EtOH, 70 °C 93 nih.gov
Yb(OTf)₃ Salicylaldehydes, Meldrum's acid Coumarin-3-carboxylic acids Microwave, Solvent-free 93-98 nih.gov
CuI - Coumarin derivatives K₂CO₃, Dioxane Moderate to High nih.gov

Photocatalytic Cascade Radical Cyclization-Hydrolysis

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of complex molecules under mild conditions. A novel method for the synthesis of coumarin-3-aldehydes utilizes a photocatalytic cascade radical cyclization-hydrolysis process. researchgate.net This reaction involves a two-step procedure where a 1,3-dioxolane radical is generated in situ from 1,3-dioxolane. The process is initiated by the excited photocatalyst Ru(bpy)₃Cl₂ and an oxidant, tert-Butyl hydroperoxide (TBHP). researchgate.net This radical then adds to the triple bond of various alkynes to produce vinyl radicals, which undergo a tandem cyclization and acidic hydrolysis to yield coumarin-3-aldehydes in good to excellent yields. researchgate.net

This strategy is part of a broader trend of using photoredox catalysis to initiate radical cascade reactions for constructing complex cyclic compounds. researchgate.netnih.gov Similar radical cascade cyclizations of aryl alkynoates have been used to synthesize other 3-functionalized coumarins, such as 3-silyl coumarins, demonstrating the versatility of this approach. chemrxiv.org The reactions are valued for their ability to form multiple bonds in a single operation, often starting from simple, readily available materials. nih.gov

Multicomponent Condensation Processes for Derivatives

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net The synthesis of coumarin-3-carboxylic acid esters has been effectively achieved through an FeCl₃-catalyzed three-component reaction of salicylaldehydes, Meldrum's acid, and various alcohols. researchgate.net This method is noted for being highly atom-economic and environmentally friendly, avoiding the need for extra additives and tolerating a wide range of functional groups under mild conditions. researchgate.net

Another example involves the one-pot, three-component synthesis of 3-benzoxazole coumarins from substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. nih.gov The reaction yield was optimized by screening various solvents, with n-BuOH providing the highest yield of 66%. nih.gov These MCRs often proceed via an initial Knoevenagel condensation, a cornerstone reaction in coumarin synthesis, followed by subsequent cyclization and functionalization steps. researchgate.netrsc.org

Green Chemistry and Solvent-Free Methodologies

In alignment with the principles of green chemistry, numerous eco-friendly methods for the synthesis of coumarin derivatives have been developed. eurekaselect.com These approaches aim to minimize waste and avoid the use of hazardous solvents and reagents. eurekaselect.comrsc.org

Solvent-free synthesis of coumarin-3-carboxylic acids has been achieved by reacting substituted salicylaldehydes with Meldrum's acid under microwave irradiation in the presence of ytterbium triflate (Yb(OTf)₃), resulting in excellent yields (93–98%). nih.gov Another solvent-free Knoevenagel condensation for synthesizing 3-substituted coumarins was performed using MgFe₂O₄ nanoparticles as a catalyst under ultrasound irradiation at 45 °C, affording yields of 63–73%. nih.gov

Water, as an environmentally benign solvent, has been employed for the one-pot synthesis of coumarin-3-carboxylic acids at room temperature. nih.gov Using sodium azide (B81097) or potassium carbonate as catalysts, the reaction between salicylaldehyde (B1680747) and Meldrum's acid in water produced the desired acids in yields as high as 99%. nih.gov More unconventionally, waste curd water has been successfully used as a biodegradable solvent and catalyst for the synthesis of coumarin-3-carboxylic acid derivatives under ultrasonic irradiation, highlighting a novel green approach. eurjchem.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have also served as both catalyst and solvent in the Knoevenagel condensation to produce coumarin derivatives with high yields (61–96%). nih.gov

Table 2: Green Synthetic Approaches to Coumarins

Method Reactants Catalyst/Medium Conditions Yield (%) Source(s)
Solvent-free Salicylaldehydes, Meldrum's acid Yb(OTf)₃ Microwave 93-98 nih.gov
Solvent-free Salicylaldehydes, 1,3-dicarbonyls Nano MgFe₂O₄ Ultrasound, 45 °C 63-73 nih.gov
Aqueous Salicylaldehyde, Meldrum's acid NaN₃ or K₂CO₃ Room Temp 92-99 nih.gov
Aqueous 2-hydroxybenzaldehydes, Dimethyl malonate Waste Curd Water Ultrasound, 40 °C Good to Outstanding eurjchem.com
Deep Eutectic Solvent Salicylaldehydes, Methylene (B1212753) compounds Choline chloride/ZnCl₂ 100 °C 61-96 nih.gov

Specific Derivatization and Functionalization of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- and its Analogs

The core coumarin structure is a versatile template for a wide range of chemical modifications, leading to important derivatives such as carboxylic acids, esters, and amides.

Synthesis of Coumarin-3-carboxylic Acid and its Esters

Coumarin-3-carboxylic acid is a key intermediate for further derivatization and is commonly synthesized via the Knoevenagel condensation. researchgate.net A prevalent method involves the reaction of a salicylaldehyde derivative with an active methylene compound like Meldrum's acid or a malonic ester. nih.govrsc.orgmdpi.com

The reaction of substituted salicylaldehydes with Meldrum's acid is particularly effective. nih.govacs.org This condensation can be catalyzed by various agents under different conditions. For instance, using potassium carbonate or sodium azide in water at room temperature affords coumarin-3-carboxylic acids in yields of 73–99%. nih.gov A solvent-free approach using ytterbium triflate (Yb(OTf)₃) under microwave irradiation also gives excellent yields of 93–98%. nih.gov

The synthesis of coumarin-3-carboxylic esters can be achieved directly in a one-pot reaction or through esterification of the corresponding acid. A two-step procedure involves the Knoevenagel condensation of salicylaldehyde with diethyl malonate, catalyzed by piperidine (B6355638) and acetic acid, to form the ethyl ester, which is subsequently hydrolyzed to the acid. rsc.org Alternatively, a three-component reaction of salicylaldehydes, Meldrum's acid, and an alcohol, catalyzed by FeCl₃, directly yields the corresponding ester. researchgate.net Esterification of pre-synthesized coumarin-3-carboxylic acid can be accomplished using methods like the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Preparation of Coumarin-3-carboxamide Derivatives

Coumarin-3-carboxamides are a significant class of derivatives, often prepared from coumarin-3-carboxylic acid. researchgate.netlew.ro The standard synthetic route involves converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride. nih.gov This acid chloride is then reacted with a primary or secondary amine to form the amide bond. nih.govlew.ro

Various coupling agents can also be used to facilitate the direct amidation of coumarin-3-carboxylic acid without forming the acid chloride first. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used for peptide-like couplings with amino acid esters. nih.gov Another effective coupling system is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with triethylamine (B128534) (Et₃N), which has been used to prepare a series of coumarin-3-carboxamides in good yields (43%–51%). nih.gov An innovative, green approach involves a two-step enzymatic synthesis where a coumarin carboxylate methyl ester is first formed and then reacted with various amines, catalyzed by lipase (B570770) TL IM in a continuous flow reactor, to produce the carboxamide derivatives. mdpi.com

Table 3: Reagents for Coumarin-3-carboxamide Synthesis

Starting Material Reagent(s) Product Type Yield (%) Source(s)
Coumarin-3-carboxylic acid Thionyl chloride, then Tryptamine/K₂CO₃ N-Tryptamine carboxamide - nih.gov
Coumarin-3-carboxylic acid DCC, HOBt, Amino acid methyl esters Coumarin-3-amino acid esters 63-87 nih.gov
Coumarin-3-carboxylic acid HATU, Et₃N, Anilines Coumarin-3-carboxamides 43-51 nih.gov
Coumarin-3-carboxylic acid chloride Various amines Coumarin-3-carboxamides 72-73 lew.ro
Coumarin carboxylate methyl ester Various amines, Lipase TL IM Coumarin-3-carboxamides - mdpi.com

Formation of Hydrazide and Schiff Base Compounds

The aldehyde functionality at the C-3 position of the coumarin ring is a key site for derivatization through condensation reactions. The formation of hydrazide-hydrazones and subsequently Schiff bases represents a robust strategy for creating complex coumarin derivatives.

The synthesis typically begins with the reaction of a suitable aldehyde with a hydrazide. nih.gov For instance, various dihydroxybenzaldehydes can be combined with hydrazides like isonicotinic hydrazide or aminobenzoic acid hydrazide. nih.gov A range of synthetic methods can be employed, including traditional solution-based synthesis, mechanochemistry (grinding), and solid-state melt reactions. nih.gov The solid-state melt reaction is noted as particularly efficient for derivatives of (iso)nicotinic based hydrazones. nih.gov

Once the hydrazone is formed, further reaction with an aldehyde can yield a Schiff base. nih.govnih.gov For example, crystalline amine-functionalized hydrazones can undergo post-synthetic modification by reacting with aldehyde vapors to form hydrazone-Schiff bases. nih.gov The general procedure for forming Schiff bases involves refluxing a mixture of the hydrazide derivative and the appropriate aldehyde in a solvent such as absolute ethanol. mdpi.com These reactions lead to the formation of new C=N (imine) bonds, significantly altering the electronic and steric profile of the parent coumarin.

Table 1: Synthetic Approaches for Hydrazone and Schiff Base Formation

MethodDescriptionEfficiency NotesReference
Solution-Based SynthesisReactants are dissolved in a suitable solvent (e.g., methanol, ethanol) and often heated under reflux.A traditional and widely used method. nih.govmdpi.com
MechanosynthesisSolid reactants are combined and ground together, inducing a chemical reaction without bulk solvent.Generally a good choice for quinazoline (B50416) synthesis from certain precursors. nih.gov
Solid-State Melt ReactionA mixture of solid reactants is heated above its melting point to initiate the reaction.More efficient for derivatives of (iso)nicotinic based hydrazones. nih.gov
Vapor-Mediated ReactionA solid reactant is exposed to the vapor of another reactant for post-synthetic modification.Effective for converting amine-functionalized hydrazones into Schiff bases. nih.gov

Cocrystallization and Metal Complexation of Coumarin-3-carboxylic Acid

Coumarin-3-carboxylic acid, the direct precursor to 2-oxo-2H-1-benzopyran-3-carboxaldehyde, is a versatile building block for supramolecular chemistry, engaging in both cocrystallization and metal complexation.

Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients without altering their covalent structure. nih.gov A notable example is the synthesis of a cocrystal of coumarin-3-carboxylic acid with thiourea (B124793), achieved through a neat grinding method. nih.gov The stability of this 1:1 cocrystal is maintained by N-H···O hydrogen bonding between the amine groups of thiourea and the carbonyl group of the coumarin molecule. nih.gov

Metal Complexation significantly expands the chemical space of coumarin derivatives, often leading to enhanced biological or physical properties. frontiersin.orgnih.gov Coumarin-3-carboxylic acid typically acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the deprotonated carboxylic group and the adjacent pyrone carbonyl group. acs.org A wide variety of metal complexes have been synthesized, incorporating ions such as Ni(II), Cu(II), Zn(II), Ag(I), and various lanthanides (Ln(III)). frontiersin.orgnih.govacs.orgrsdjournal.org The chelation of metals can augment the properties of the coumarin ligand; for instance, a silver(I) complex of coumarin-3-carboxylic acid showed enhanced antimicrobial activity. frontiersin.orgnih.gov

Table 2: Examples of Coumarin-3-carboxylic Acid Metal Complexes

Metal IonComplex Formula ExampleSynthesis MethodNoted Properties/ApplicationsReference
Silver(I)Not specifiedChelationEnhanced antimicrobial activity. frontiersin.orgnih.gov
Lanthanum(III)La(CCA)₂(NO₃)(H₂O)₂Not specifiedStrong ionic metal-ligand bonding. researchgate.net
Europium(III)Eu(cca)₃DFT studyBidentate bonding via carbonyl and carboxylate oxygens. acs.org
Nickel(II)Not specifiedNew synthetic routeHigher antioxidant activity compared to the precursor acid. rsdjournal.org
Copper(II)Not specifiedNew synthetic routeHigher antioxidant activity compared to the precursor acid. rsdjournal.org
Zinc(II)Not specifiedNew synthetic routeHigher antioxidant activity compared to the precursor acid. rsdjournal.org

CCA refers to the deprotonated coumarin-3-carboxylate anion.

Decarboxylative Strategies for C-3 and C-4 Functionalization

The carboxylic acid moiety at the C-3 position of the coumarin scaffold is not only a synthetic handle for amide formation but also an activating group that facilitates decarboxylative functionalization. ias.ac.in This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the C-3 or C-4 positions.

C-3 Functionalization: The direct replacement of the carboxylic acid group is a powerful tool for introducing new functionalities. A silver-mediated oxidative decarboxylative trifluoromethylthiolation has been reported, which converts the C-3 carboxylic acid directly into a CF₃S group. researchgate.net Another strategy involves an Fe(III)-catalyzed oxidative decarboxylative radical coupling with α,α-difluoroarylacetic acids to yield C-3 difluoroarylmethylated coumarins. nih.govacs.org

C-4 Functionalization: The presence of the C-3 carboxylic acid can direct functionalization to the adjacent C-4 position, typically proceeding through a decarboxylative Michael addition pathway. ias.ac.in Methodologies include palladium-catalyzed regioselective C-4 arylation and copper-catalyzed C-4 alkenylation using acrylates. ias.ac.in Furthermore, visible-light photoredox catalysis enables the reductive and decarboxylative aza-arylation of coumarin-3-carboxylic acids at the C-4 position, providing access to biologically relevant 4-substituted-chroman-2-ones. researchgate.net

Table 3: Decarboxylative Functionalization Strategies for Coumarin-3-carboxylic Acid

PositionFunctional Group IntroducedCatalyst/Reagent SystemReaction TypeReference
C-3Trifluoromethylthio (-SCF₃)Silver-mediateOxidative Decarboxylative Thiolation researchgate.net
C-3Difluoroarylmethyl (-CF₂Ar)Fe(III) catalystOxidative Decarboxylative Radical Coupling nih.govacs.org
C-4ArylPalladium catalystRegioselective Decarboxylative Arylation ias.ac.in
C-4AlkenylCopper catalystDecarboxylative C-H Alkenylation ias.ac.in
C-4Aza-arylfac-Ir(ppy)₃ photocatalystReductive and Decarboxylative Aza-arylation researchgate.net

Regioselective Functionalization at C-6, C-7, and C-8 Positions

While much of the reactivity of the coumarin scaffold is centered on the pyrone ring, functionalization of the fused benzene (B151609) ring at the C-6, C-7, and C-8 positions is crucial for tuning the biological and photophysical properties of these molecules. nih.govnih.govmdpi.com

Substitutions at these positions are often achieved by employing starting materials that already bear the desired functionality, such as substituted salicylaldehydes, or by performing electrophilic substitution on a pre-formed coumarin ring. Structure-activity relationship (SAR) studies have frequently highlighted the importance of these positions.

C-6 Position: The introduction of a chloro (Cl) substituent at the C-6 position has been shown to be critical for achieving selectivity in the inhibition of monoamine oxidase-B (MAO-B). mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have been used to introduce various aryl and alkynyl groups at the C-6 position of 3-phosphonocoumarins to finely tune their fluorescent properties. nih.gov

C-7 Position: The C-7 position is a common site for substitution, with many biologically active natural coumarins bearing a hydroxyl or methoxy (B1213986) group at this position. Synthetic strategies often leverage this natural predisposition. For example, modifying the substituent at the C-7 position has proven beneficial for inhibiting both MAO-A and MAO-B. mdpi.com

C-8 Position: Substitution at the C-8 position can also significantly influence biological activity. The introduction of a methyl group at C-8, for instance, led to improved MAO-A inhibition in certain coumarin series. mdpi.com SAR studies have indicated that C-8 substitution can provide potent biological activity. nih.gov

Table 4: Effects of Regioselective Functionalization at C-6, C-7, and C-8

PositionSubstituent/ModificationSynthetic Strategy HighlightObserved EffectReference
C-6Chloro (-Cl)Synthesis from substituted precursorsCrucial for MAO-B selectivity. mdpi.com
C-6Aryl / Alkynyl groupsPd-catalyzed cross-couplingTuning of optical/fluorescent properties. nih.gov
C-7Various motifs (e.g., thiadiazole)Synthesis from substituted precursorsBeneficial for both MAO-A and MAO-B inhibition. mdpi.com
C-8Methyl (-CH₃)Synthesis from substituted precursorsImproved MAO-A inhibition. mdpi.com

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Insights into Condensation Reactions

Condensation reactions are fundamental to the synthesis of the 2-oxo-2H-chromene-3-carbaldehyde core and its derivatives. A primary pathway is the organocatalytic domino oxa-Michael/aldol (B89426) condensation. nih.gov This reaction typically involves a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde. msu.edu

The mechanism, often catalyzed by a secondary amine like diphenylprolinol trimethylsilyl (B98337) ether, begins with the formation of an iminium ion between the catalyst and the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating a nucleophilic attack from the hydroxyl group of salicylaldehyde in an oxa-Michael addition. This step is often rate-determining. msu.edu The resulting enamine intermediate then undergoes an intramolecular aldol condensation, where the enamine attacks the aldehyde group of the original salicylaldehyde moiety. Subsequent hydrolysis of the iminium ion releases the catalyst and yields the final 2H-chromene-3-carbaldehyde product. nih.govmsu.edu

Another significant condensation pathway is the Knoevenagel condensation, used to synthesize related carboxamides. This involves the reaction of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a weak base like aqueous sodium carbonate. rsc.org The base facilitates the formation of a carbanion from the active methylene (B1212753) compound (cyanoacetamide), which then attacks the carbonyl carbon of salicylaldehyde. Subsequent dehydration and intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the cyano group leads to a 2-imino-2H-chromene-3-carboxamide. These imino derivatives can then be hydrolyzed with aqueous acid to afford the corresponding 2-oxo-2H-chromene-3-carboxamides. rsc.org

The pyran-2-one ring of the coumarin (B35378) system is susceptible to nucleophilic attack, which can lead to ring-opening. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) involves nucleophilic attack at the lactone acyl center or conjugate addition at the C-C double bond, resulting in the opening of the pyranone ring. nih.gov

Table 1: Key Condensation Reaction Mechanisms

Reaction Type Key Intermediates Catalyst/Reagents Mechanistic Steps
Domino Oxa-Michael/Aldol Iminium ion, Enamine Secondary amines (e.g., diphenylprolinol silyl (B83357) ether) 1. Iminium ion formation. 2. Oxa-Michael addition. 3. Intramolecular aldol condensation. 4. Catalyst regeneration.
Knoevenagel Condensation Carbanion, Imine Weak base (e.g., Na2CO3), Acid 1. Carbanion formation. 2. Nucleophilic attack on aldehyde. 3. Dehydration. 4. Intramolecular cyclization. 5. Hydrolysis (for oxo-product).

| Nucleophilic Ring Opening | N/A | Nucleophiles (e.g., Hydrazine hydrate) | 1. Nucleophilic attack at acyl center or C4. 2. Cleavage of the lactone C-O bond. |

Radical Initiation and Intermediate Formation in Synthesis

Radical mechanisms provide an alternative route to the synthesis of the chromene skeleton. A notable example is the cobalt-catalyzed reaction between salicyl-N-tosylhydrazones and terminal alkynes. msu.edu The proposed mechanism involves the following steps:

Diazo Formation: The tosylhydrazone is treated with a base to form a diazo compound.

Carbene Radical Formation: In the presence of a [Co(II)(porphyrin)] catalyst, the diazo compound generates a Co(III)-carbene radical intermediate.

Radical Addition: This intermediate undergoes a radical addition reaction with a terminal alkyne to produce a salicyl-vinyl radical intermediate.

Hydrogen Atom Transfer (HAT): A subsequent intramolecular hydrogen atom transfer from the phenolic hydroxyl group to the vinyl radical center leads to the formation of the 2H-chromene ring. msu.edu

In related enzymatic systems, radical intermediates are also crucial. For example, studies on non-heme iron(II) enzymes have shown that Fe(IV)-oxo intermediates can initiate reactions via C-H bond activation. researchgate.net The process can proceed through a radical-induced decarboxylation to form a C=C double bond. researchgate.net Similarly, the enzyme coproheme decarboxylase utilizes a tyrosyl radical (Tyr•) intermediate. This radical abstracts a hydrogen atom (H•) from a substrate, initiating a cascade that leads to decarboxylation. nih.gov These examples highlight the importance of radical species in mediating complex chemical transformations.

Proposed Mechanisms for Schiff Base Formation

The aldehyde group at the C3 position of 2-oxo-2H-1-benzopyran-3-carboxaldehyde is a prime site for the formation of Schiff bases (imines). The reaction mechanism is a well-established two-step process involving the condensation of the aldehyde with a primary amine. wjpsonline.comeijppr.comresearchgate.net

Carbinolamine Formation: The reaction initiates with a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to the oxygen atom, resulting in the formation of a neutral, but unstable, carbinolamine intermediate. eijppr.comdergipark.org.tr

Dehydration: The dehydration of the carbinolamine is the rate-determining step and is typically catalyzed by either an acid or a base. wjpsonline.comeijppr.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final Schiff base product with a characteristic C=N double bond. ijacskros.com

The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. wjpsonline.com The stability of the resulting Schiff base is enhanced when it is derived from an aromatic aldehyde like 2-oxo-2H-1-benzopyran-3-carboxaldehyde due to the effective conjugation. wjpsonline.com

Table 2: General Mechanism of Schiff Base Formation

Step Description Intermediate/Product
1 Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. Zwitterionic species, followed by proton transfer.
2 Formation of a neutral addition compound. Carbinolamine
3 Acid/base-catalyzed elimination of a water molecule. Protonated carbinolamine

| 4 | Formation of the carbon-nitrogen double bond. | Imine (Schiff Base) |

Intramolecular Cyclization Pathways

The synthesis of the 2H-chromene ring is itself a product of an intramolecular cyclization. As discussed, the oxa-Michael/aldol domino reaction culminates in an intramolecular cyclization step to form the pyran ring. nih.govmsu.edu The regioselectivity of such cyclizations is a critical aspect. For instance, in the synthesis of chromenes from 2-propargylphenol derivatives, the 6-endo-dig cyclization pathway is consistently favored over the alternative 5-exo-dig pathway. msu.edu This selectivity can be influenced by factors like substrate geometry and the catalytic system employed. rsc.org

Furthermore, the coumarin system can undergo rearrangements involving ring-opening followed by a new intramolecular cyclization. The reaction of 2-imino-2H-chromene-3-carboxamides with dinucleophiles can proceed via an initial intermolecular nucleophilic attack at the C2 position, which opens the iminolactone ring. researchgate.net This is followed by a subsequent intramolecular cyclization involving the newly introduced nucleophile and a suitable electrophilic site on the opened intermediate, leading to the formation of novel 3-hetaryl-substituted 2-oxo-2H-chromene derivatives. researchgate.net This demonstrates the dynamic nature of the coumarin ring, which can be opened and re-closed to generate structural diversity. nih.gov

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Elucidation

The molecular structure of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is unequivocally established through a combination of modern spectroscopic methods. Each technique provides specific insights into the compound's connectivity, functional groups, and electronic environment.

For instance, the ¹H NMR spectrum of 4-chloro-3-formylcoumarin reveals a characteristic singlet for the aldehydic proton at high chemical shift values (δ > 10 ppm) due to the strong deshielding effect of the carbonyl group and the aromatic system. orientjchem.org The proton at the C-4 position in unsubstituted coumarins typically appears as a distinct singlet in the downfield region. nih.gov Aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet system between δ 7.0 and 8.0 ppm. nih.gov

In ¹³C NMR spectroscopy, the carbonyl carbons of the aldehyde and the lactone are the most downfield signals, typically appearing above δ 160 ppm. nih.gov The carbon of the aldehyde group (CHO) in a related derivative, 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, was observed at δ 192.5 ppm. mdpi.com The carbons of the aromatic ring and the C-C double bond of the pyrone ring resonate in the δ 110-160 ppm range. nih.govnih.gov

Table 1: Representative NMR Data for 3-Formylcoumarin Derivatives

CompoundTechniqueSolventChemical Shifts (δ ppm)Source
N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide¹H NMRDMSO-d₆11.78 (s, 1H, NH), 8.93 (s, 1H, pyran-H4), 8.48 (s, 1H, -CH=), 8.03-7.46 (m, 9H, ArH) nih.gov
N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide¹³C NMRDMSO-d₆154.5 (C=O), 149.9 (-CH=), 148.2 (-CH=), 145.2, 134.9, 134.5, 131.0, 130.9, 129.4, 127.9, 127.2, 125.8, 119.9, 118.9, 116.9, 116.8 (ArC) nih.gov
4H-Chromeno[3,4-d]isoxazol-4-one¹³C NMRNot Specified165.50, 155.04, 154.20, 153.11, 133.50, 125.50, 124.90, 119.50, 117.10, 116.01 orientjchem.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. For 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, the most prominent absorption bands are associated with the carbonyl groups.

The FT-IR spectrum is expected to show two strong and distinct C=O stretching vibrations. The lactone carbonyl stretch typically appears at a higher wavenumber (around 1700-1740 cm⁻¹) compared to the aldehyde carbonyl stretch (around 1665-1700 cm⁻¹). nih.govderpharmachemica.com For example, in N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide, the lactone and amide carbonyl peaks are observed at 1704 cm⁻¹ and 1665 cm⁻¹, respectively. nih.gov The C=C stretching vibrations of the aromatic and pyrone rings are expected in the 1600-1450 cm⁻¹ region. rsc.org C-H stretching vibrations for the aromatic and aldehydic protons typically appear above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively. rsc.org

FT-Raman spectroscopy provides complementary information. Studies on similar molecules like 3-acetylcoumarin (B160212) show that the vibrational modes can be assigned with the aid of quantum chemical calculations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Coumarin (B35378) Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
Lactone C=OStretching1700 - 1740 nih.govderpharmachemica.com
Aldehyde C=OStretching1665 - 1700 nih.gov
Aromatic/Pyrone C=CStretching1450 - 1610 derpharmachemica.comrsc.org
N-H (in hydrazide derivatives)Stretching3195 - 3291 nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a conjugated system. Coumarin derivatives are known for their strong UV absorption. The spectrum of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is expected to exhibit intense absorption bands corresponding to π→π* transitions within the benzopyrone system. The presence of the formyl group, an electron-withdrawing group, extends the conjugation and can influence the position of the absorption maxima (λ_max). A study on a related ligand, 2-oxo-2H-chromene-3-carbohydrazide, shows characteristic UV-Visible absorption which is used to study metal complexation. nih.gov Theoretical studies on coumarin derivatives suggest that the absorption spectra are influenced by intramolecular charge transfer (ICT) from the benzene ring to the pyrone moiety. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Under electron ionization (EI), coumarins characteristically undergo a retro-Diels-Alder reaction, leading to the expulsion of a carbon monoxide (CO) molecule (a loss of 28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical ion. researchgate.netbenthamopen.com This primary fragment often undergoes a subsequent loss of another CO molecule. benthamopen.com

For 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- (molecular weight: 174.15 g/mol ), the primary fragmentation would be the loss of CO from the lactone ring, followed by potential fragmentation of the aldehyde group (loss of H or CHO). libretexts.org High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₀H₆O₃). benthamopen.com Electrospray ionization (ESI) studies on the parent coumarin have detailed the fragmentation pathways of the protonated molecule, which also involves losses of CO and CO₂. nih.gov

Table 3: Common Mass Spectral Fragments for the Coumarin Core

ProcessNeutral LossMass Lost (Da)DescriptionSource
DecarbonylationCO28Loss of carbon monoxide from the lactone ring, forming a benzofuran-type ion. This is a hallmark fragmentation for coumarins. researchgate.netbenthamopen.comnih.gov
Loss of Formyl RadicalCHO29Cleavage of the C-C bond to lose the aldehyde group. libretexts.org
Loss of Hydrogen RadicalH1Cleavage of the aldehydic C-H bond. libretexts.org

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- were not found, studies on the parent coumarin molecule and its derivatives provide insight into the electronic structure. These studies compare experimental valence and core photoelectron spectra with theoretical calculations to benchmark predicted spectra. rsc.org The analysis of carbon and oxygen 1s core level spectra allows for the identification and quantification of different chemical environments for these atoms, which would be distinct for the carbonyl oxygen of the lactone, the ether oxygen, and the carbonyl oxygen of the aldehyde in the title compound. rsc.org

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

A crystal structure for the specific unsubstituted compound 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is not available in the reviewed literature. However, the structures of several closely related derivatives have been determined. For example, the crystal structure of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde shows that the non-hydrogen atoms of the coumarin core are nearly co-planar. researchgate.netnih.gov In its crystal packing, molecules are linked by weak C-H···O hydrogen bonds, forming layers, which are further stabilized by slipped π–π stacking interactions between the fused rings. researchgate.netnih.gov Similarly, studies on other 3-substituted coumarins confirm the planarity of the benzopyran-2-one ring system and detail how substituents influence the crystal packing through various non-covalent interactions, including hydrogen bonds and C-H···π interactions. rsc.org These findings suggest that 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- would also possess a largely planar molecular structure, with its crystal packing likely governed by C-H···O interactions involving the aldehyde and lactone carbonyl oxygen atoms.

of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

The meticulous characterization of "2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-," also known as coumarin-3-carboxaldehyde, and its derivatives is fundamental to understanding their chemical behavior and potential applications. A suite of advanced analytical techniques is employed to elucidate the structural, crystalline, thermal, and morphological properties of these compounds.

Spectroscopic and diffraction methods are indispensable for confirming the molecular structure and solid-state arrangement of coumarin derivatives.

For instance, the crystal structure of N-(2-oxo-2H-chromene-3-carbonyl)cytisine, a derivative, has been established through SXRD. nih.govmdpi.com The analysis revealed a monoclinic crystal system with the space group P21. mdpi.com Similarly, the crystal structure of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde was determined to be monoclinic, with a space group of C2/c. nih.govresearchgate.net These studies provide precise atomic coordinates and confirm the planar nature of the coumarin ring system, a characteristic feature of these molecules. nih.govresearchgate.net

The detailed crystallographic data for several derivatives of 2-oxo-2H-1-benzopyran-3-carboxaldehyde are summarized in the interactive table below.

Interactive Table: Crystallographic Data of 2-oxo-2H-1-Benzopyran-3-carboxaldehyde Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Ref.
N-(2-oxo-2H-chromen-3-carbonyl)cytisine C23H22N2O4 Monoclinic P21 10.123 8.456 12.345 109.87 994.5 2 nih.govmdpi.com
7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde C14H15NO3 Monoclinic C2/c 25.488 7.844 12.599 92.39 2517 8 nih.govresearchgate.net
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde C14H13NO4 - - - - - - - - mdpi.com

Powder X-ray diffraction (PXRD) is a key technique for assessing the crystallinity and phase purity of bulk materials. It is particularly useful for identifying different polymorphic forms of a compound. While a specific PXRD pattern for "2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-" was not found in the available literature, the technique has been widely applied to characterize related coumarin compounds.

For example, PXRD has been used to confirm the crystalline nature of catalysts used in the synthesis of coumarin-3-carboxylic acids. In one study, the PXRD pattern of a cadmium-based metal-organic framework catalyst showed sharp diffraction peaks, indicating a high degree of crystallinity that was maintained even after several catalytic cycles.

Furthermore, studies on the parent coumarin molecule have revealed the existence of multiple polymorphic forms, which were identified and characterized using a combination of computational predictions and PXRD. One report identified an orthorhombic phase for coumarin with the space group Pca21. This highlights the importance of PXRD in understanding the solid-state landscape of coumarin derivatives.

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability, melting behavior, and decomposition profiles of chemical compounds.

The melting points of some derivatives are presented in the table below.

Interactive Table: Melting Points of 2-oxo-2H-1-Benzopyran-3-carboxaldehyde Derivatives

Derivative Melting Point (°C) Reference
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde 166-168 mdpi.com
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 92-93 mdpi.com
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde 101-103 nih.gov
4-Chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde 78-80 nih.gov

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology, size, and shape of crystalline materials. While SEM images of "2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-" crystals were not found in the searched literature, studies on related coumarin derivatives provide an understanding of the typical morphologies observed in this class of compounds.

For example, SEM has been used to study the morphology of coumarin-6 polycrystalline films, revealing details about their grain structure and surface topography. In another study, SEM images of coumarin-functionalized silica (B1680970) showed the surface texture and porous nature of the material. uni.lu These studies demonstrate that SEM can effectively characterize the micromorphology of coumarin-based materials, which is important for understanding their physical properties and performance in various applications.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the molecular structure and electronic properties of coumarin (B35378) derivatives. thenucleuspak.org.pkopensciencepublications.comresearchgate.net These calculations offer a balance between accuracy and computational cost, making them a valuable tool for theoretical chemists. mdpi.com For coumarin derivatives, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic characteristics. thenucleuspak.org.pkmdpi.com

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized molecular geometry of coumarin derivatives. thenucleuspak.org.pk These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of related coumarin derivatives, the geometry was optimized to find the most stable conformation. researchgate.net The planarity of the coumarin ring system is a key feature, although substituents can influence this. In the case of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde, it was found that all non-hydrogen atoms, except for those in the ethyl group, are approximately co-planar. nih.govresearchgate.net This planarity is crucial for the electronic properties of the molecule.

ParameterValue
C2=O2 Bond Length~1.2 Å
C3=C4 Bond Length~1.35 Å
C4-C10 Bond Length~1.45 Å
O1-C2-C3 Angle~120°
C3-C4-C10 Angle~121°
C4-C3-C=O Angle~120°
The data presented is illustrative and based on typical values for coumarin systems.

The electronic structure of coumarin derivatives, particularly the frontier molecular orbitals (HOMO and LUMO), is critical in determining their chemical reactivity and photophysical behavior. thenucleuspak.org.pk DFT calculations have been used to compute the energies of the HOMO and LUMO, and the resulting energy gap (ΔE). researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. thenucleuspak.org.pk For coumarin derivatives, the carbonyl oxygen atom typically shows a region of negative potential, making it a likely site for electrophilic attack, while the aromatic rings can be susceptible to nucleophilic attack depending on the substitution pattern. thenucleuspak.org.pk

Table 2: Calculated Electronic Properties for a Generic Coumarin Derivative (Note: This table provides representative values for coumarin systems as specific data for 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- was not found.)

PropertyTypical Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-2.0 to -3.0 eV
HOMO-LUMO Energy Gap3.0 to 5.0 eV
Dipole Moment3.0 to 6.0 D
Values are illustrative and can vary significantly with substitution.

Excited State Dynamics and Photophysical Properties

The photophysical properties of coumarin derivatives are of great interest due to their widespread use as fluorescent probes and laser dyes. acs.org The excited-state dynamics, including processes like intramolecular charge transfer, are key to understanding their fluorescence behavior.

In many "push-pull" coumarin derivatives, where an electron-donating group is attached to one part of the molecule and an electron-withdrawing group to another, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur in the excited state. acs.orgmdpi.comresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. This can be followed by a conformational change, typically a rotation around a single bond, to form a non-emissive or weakly emissive TICT state. nih.gov

The formation of the TICT state provides a non-radiative decay pathway, which can lead to fluorescence quenching. mdpi.com The efficiency of TICT state formation is highly dependent on the solvent polarity and viscosity. mdpi.comnih.gov In polar solvents, the polar TICT state is stabilized, often leading to a decrease in fluorescence quantum yield. acs.orgresearchgate.net For example, studies on 7-(dimethylamino)coumarin-3-carbaldehyde have shown that the fluorescence quantum yield decreases in highly polar solvents due to the formation of a TICT state. acs.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For coumarin derivatives, ΦF can vary significantly depending on the substitution pattern and the solvent environment. acs.orgacgpubs.org As mentioned, the formation of a TICT state is a major factor that can reduce the fluorescence quantum yield. mdpi.com

Studies on various coumarin-3-carboxylate derivatives have shown that the presence of electron-donating groups can enhance fluorescence, while electron-withdrawing groups can have the opposite effect. acgpubs.org The fluorescence quantum yield of coumarin derivatives is often measured relative to a standard, such as quinine (B1679958) sulfate. rsc.org For instance, certain phenylcoumarin-3-carboxylates have been reported to have high quantum yields, in some cases exceeding that of Rhodamine B. acgpubs.org

Table 3: Illustrative Fluorescence Quantum Yields (ΦF) of Coumarin Derivatives in Different Solvents (Note: This table presents data for related coumarin derivatives to illustrate the effect of solvent polarity.)

CompoundSolventΦF
7-(Dimethylamino)coumarin-3-carbaldehydeDichloromethane~0.6
7-(Dimethylamino)coumarin-3-carbaldehydeAcetonitrile~0.4
7-(Dimethylamino)coumarin-3-carbaldehydeMethanol~0.1
A Phenylcoumarin-3-carboxylate DerivativeEthanol (B145695)0.79
A Cyanophenylbenzocoumarin-3-carboxylate DerivativeEthanol0.80
Data is sourced from studies on substituted coumarin-3-carboxaldehydes. acs.orgacgpubs.org

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscirp.org In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein. abap.co.innih.gov

Coumarin derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes, such as cyclooxygenase and acetylcholinesterase. nih.govabap.co.in These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. For instance, docking studies of C-3 substituted coumarin analogs with the active site of cyclooxygenase have provided insights into their binding modes and have been well-complemented by experimental data. abap.co.in Similarly, various coumarin derivatives have been docked into the active site of acetylcholinesterase to explore their potential for the treatment of Alzheimer's disease. nih.gov Although specific docking studies for the unsubstituted 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- were not prominently found, the general findings for the coumarin scaffold highlight its potential for interacting with various biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the coumarin class of compounds, including 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, QSAR studies are instrumental in predicting the biological activities of new derivatives and guiding the design of more potent agents. These studies correlate variations in the physicochemical properties and structural features of coumarin analogues with their observed biological effects.

Research has demonstrated that the biological activity of coumarin derivatives can be effectively modeled using QSAR. A variety of biological endpoints have been investigated, including anticancer, antimicrobial, and enzyme inhibitory activities. acs.orgnih.gov The predictive power of these models relies on the calculation of molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties.

Commonly used descriptors in QSAR studies of coumarin derivatives include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. These are crucial for describing a molecule's reactivity and interaction capabilities.

Lipophilicity Descriptors: Often represented by the partition coefficient (log P) or the lipophilicity index (π), which quantify the compound's solubility and ability to cross biological membranes.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.

The development of robust QSAR models typically involves statistical methods like Multiple Linear Regression (MLR), often coupled with a feature selection method such as a Genetic Algorithm (GA) to identify the most relevant descriptors. acs.orgvulcanchem.com The statistical quality and predictive ability of the generated models are rigorously assessed using various validation metrics.

A predictive QSAR model for the antifungal activity of coumarin derivatives against Macrophomina phaseolina was successfully developed, highlighting that the presence of multiple electron-withdrawing groups, particularly at the C-3 position (the position of the carboxaldehyde group in 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-), enhanced the activity. nih.gov Another study on coumarin analogues as NMT inhibitors for Candida albicans found that atomic properties like polarizability and atomic van der Waals volume were key to explaining their inhibitory activity. vulcanchem.com For monoamine oxidase (MAO) inhibitors, QSAR correlations showed that inhibitory activity is linked to polarizability, dipole moment, HOMO and LUMO energies, and lipophilicity.

The table below summarizes key parameters from various QSAR studies on coumarin derivatives, illustrating the statistical validation and the types of biological activities modeled.

Biological ActivityModel TypeKey Statistical ParametersReference
Antifungal GA-QSARR²tr = 0.78; R²ext = 0.67; Q²loo = 0.67 nih.gov
Anticancer (HepG2) GA-MLRr² = 0.692 (four descriptors) acs.org
NMT Inhibition GA-MLRR² = 0.830; Q² = 0.758; R²Pred = 0.610 vulcanchem.com
MAO Inhibition RegressionRpIC,Pol = 0.492
CK2 Inhibition MLRR² = 0.884; Q²cv = 0.822; R²pred = 0.821 mdpi.com

Interactive Data Table: Click on headers to sort.

These studies collectively indicate that the 2-oxo-2H-chromene scaffold is a viable candidate for QSAR analysis. The substituent at the C-3 position is a critical determinant of activity, and QSAR models effectively capture the structural requirements for various biological actions, thereby facilitating the rational design of novel, active coumarin derivatives. nih.gov

Theoretical Mechanistic Predictions

Theoretical and computational methods are pivotal in predicting and elucidating the reaction mechanisms involving 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-. These studies provide insights into reaction pathways, transition states, and the feasibility of synthetic routes that are often difficult to determine through experimental means alone.

One significant area of investigation is the use of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- in multicomponent reactions (MCRs) to construct complex heterocyclic systems. acs.org For instance, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones involves a sequential MCR and intramolecular Michael cyclization. acs.org Theoretical considerations in this synthesis predicted that the 2H-chromen-2-one motif itself is not a strong Michael acceptor. acs.org It was conjectured that the Michael acceptor could be activated under basic conditions, a prediction that helps in optimizing reaction conditions. acs.org The proposed mechanism involves the initial formation of an α-amino amidine intermediate from the reaction of the aldehyde with an aniline (B41778) and an isocyanide, followed by a base-mediated 5-endo-trig cyclization. acs.org

Computational procedures, particularly using Density Functional Theory (DFT), have been employed to understand the electronic properties and reactivity of coumarin derivatives. Molecular orbital calculations can predict electronic absorption spectra and provide insights into the nature of excited states, which is crucial for applications in photochemistry. nih.gov For example, in the study of coumarin derivatives as photoinitiators, electronic absorption spectra were calculated using time-dependent density functional theory (TD-DFT) to rationalize their light-absorbing properties. nih.gov

The reactivity of the aldehyde group in 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is central to many synthetic transformations. Theoretical studies can predict the course of reactions such as Knoevenagel condensations. In the synthesis of coumarin-thiazolidine-2,4-dione-1,2,3-triazoles, the initial step is a piperidine-catalyzed Knoevenagel condensation between 2-oxo-2H-chromene-3-carbaldehyde and thiazolidine-2,4-dione. scielo.br Mechanistic predictions for such reactions involve the formation of an enolate from the active methylene (B1212753) compound, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration.

Furthermore, computational studies support the elucidation of reaction mechanisms for the formation of fused pyridocoumarins. The reaction of 4-aminocoumarin (B1268506) with β-formyl substituted 4H-chromenes is proposed to proceed through a Michael addition of the aminocoumarin to the α-carbon of the chromene carbaldehyde, leading to a Michael adduct. nih.gov Subsequent condensation and cyclization lead to the final fused heterocyclic product. nih.gov These theoretically predicted pathways provide a rational framework for understanding the regioselectivity and outcomes of complex synthetic sequences.

The table below outlines examples of reactions involving 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- and the associated mechanistic predictions derived from theoretical and computational considerations.

Reaction TypeReactantsProduct ClassPredicted Mechanistic StepsReference
Multicomponent Reaction Anilines, IsocyanidesChromeno[4,3-b]pyrrol-4(1H)-onesFormation of α-amino amidine, base-activated intramolecular Michael cyclization, 1,3-H shift, and auto-oxidation. acs.org
Knoevenagel Condensation Thiazolidine-2,4-dioneCoumarin-thiazolidine-2,4-dione hybridsPiperidine-catalyzed formation of an enolate, nucleophilic attack on the aldehyde carbonyl, dehydration. scielo.br
Vilsmeier-Haack Reaction POCl₃, DMF (on 7-(diethylamino)-2H-chromen-2-one)7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehydeFormation of Vilsmeier reagent, electrophilic substitution onto the coumarin ring. nih.gov
[3+2] Cycloaddition Phenylhydrazones, Alkynes2-Oxo-2H-chromenylpyrazole-carboxylatesFormation of a hydrazone from the aldehyde, followed by cycloaddition with the alkyne. researchgate.net

Interactive Data Table: Click on headers to sort.

These examples underscore the power of theoretical predictions in modern synthetic chemistry, allowing for a deeper understanding of the reactivity of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- and enabling the rational design of synthetic routes to novel and biologically relevant molecules.

Mechanistic Investigations of Biological Activities Excluding Prohibited Content

Antimicrobial Activity Research

Derivatives of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, commonly known as coumarins, have been a significant area of interest in the search for new antimicrobial agents. These compounds have been reported to possess a broad spectrum of biological activities, including both antibacterial and antifungal properties. maynoothuniversity.ie Research has focused on synthesizing and evaluating various analogs to understand and enhance their therapeutic potential.

While numerous studies have demonstrated the antibacterial effects of various coumarin-3-carboxaldehyde derivatives, the precise mechanisms of action are multifaceted and can be influenced by the specific substitutions on the coumarin (B35378) scaffold. nih.govlew.roresearchgate.net

One proposed mechanism for nitro-containing coumarin derivatives involves the in vivo reduction of the nitro (NO₂) group. This process is believed to trigger the release of toxic intermediates, such as nitroso and superoxide (B77818) species. These reactive species can then covalently bind to bacterial DNA, leading to nuclear damage and ultimately, cell death.

Although derivatives have shown bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, detailed mechanistic studies specifically elucidating the disruption of membrane integrity or the inhibition of flagellar growth and motility for the 2-oxo-2H-chromene-3-carboxaldehyde scaffold are not extensively detailed in the current body of scientific literature. Similarly, while biofilm inhibition is a known strategy to combat bacterial resistance, specific studies detailing this mechanism for direct derivatives of 2-oxo-2H-chromene-3-carboxaldehyde are limited.

The antifungal activity of coumarin derivatives has been investigated against several pathogenic fungi. Research suggests that these compounds may employ multiple mechanisms to inhibit fungal growth.

One primary target for antifungal drugs is the fungal cell membrane, particularly the essential sterol component, ergosterol. nih.gov However, studies on certain coumarin derivatives indicate that their mode of action does not involve direct binding to ergosterol. Instead, the antifungal activity is proposed to stem from interference with the ergosterol biosynthesis pathway. Molecular modeling studies have identified ERG1, an enzyme involved in this pathway, as a likely target. mdpi.com

Another identified mechanism involves damage to the fungal cell wall. A study on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated that the compound's action affects the structure of the fungal cell wall. nih.gov This is supported by sorbitol protection assays, where the presence of an osmotic protectant (sorbitol) mitigates the compound's antifungal effect, suggesting the cell wall is a key target. nih.gov

Furthermore, investigations suggest that coumarin derivatives can induce a multi-target antifungal effect by disrupting processes critical for fungal survival, including both the synthesis of the cell membrane and the maintenance of the cell's redox balance. mdpi.com

The antimicrobial potency of 2-oxo-2H-chromene-3-carboxaldehyde derivatives is highly dependent on their chemical structure, specifically the nature and position of substituents on the coumarin ring.

For antibacterial activity, the substituent at the C3 position has been shown to be crucial. Studies on coumarin-3-carboxamide derivatives revealed that a carboxylic acid group at this position plays an essential role in the observed antibacterial effects. nih.gov Conversely, the corresponding carboxamide derivatives showed diminished or no activity. nih.gov

In the case of 2-aryl-3-nitro-2H-chromene derivatives, the substitution pattern on both the coumarin core and the C2-aryl ring dramatically influences activity. The presence of electron-donating groups on either ring tends to result in almost no inhibition. However, the incorporation of halogen atoms has been found to be highly beneficial for antibacterial potency. Tri-halogenated derivatives, in particular, displayed the highest antibacterial activity in their series against multidrug-resistant strains of S. aureus and S. epidermidis.

For antifungal activity, coumarin-3-carboxamide derivatives have shown varied efficacy. Certain derivatives exhibited significant activity against plant pathogenic fungi like Botrytis cinerea and Rhizoctorzia solani, with efficacy comparable to or better than some commercial fungicides. researchgate.netnih.gov The specific nature of the amide substituent is a key determinant of this activity.

Antioxidant Activity Research

Coumarin derivatives are recognized for their antioxidant properties, which are attributed to their ability to neutralize free radicals and other reactive oxygen species (ROS). nih.gov This activity is not based on a single mode of action but involves a complex and synergistic combination of mechanisms. nih.gov

The primary antioxidant action of coumarins involves direct radical scavenging. The specific mechanisms through which this occurs have been elucidated using computational methods like Density Functional Theory (DFT). The main pathways include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For certain coumarin-hydrazide derivatives, the transfer of a hydrogen atom from N-H groups is an exergonic (thermodynamically favorable) process, aided by the stabilization of the resulting radical structure. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. However, for some coumarin derivatives, this pathway has been found to be thermodynamically unfavorable. nih.gov

Sequential Proton Loss followed by Electron Transfer (SPLET): This pathway involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. Under physiological conditions, the SPLET mechanism is considered a highly plausible pathway for the antiradical activity of coumarin-trihydroxybenzohydrazide derivatives. mdpi.comsemanticscholar.org

Radical Adduct Formation (RAF): In this mechanism, the free radical directly adds to the antioxidant molecule, forming a more stable radical adduct. nih.gov DFT studies have shown that there are multiple potential sites on the coumarin structure where a radical can attack, with the C7 position being a favored site. nih.gov For certain derivatives, RAF (also referred to as Radical Coupling Formation) is a significant and thermodynamically favorable mechanism of action. mdpi.comsemanticscholar.org

Quantum-chemical calculations on derivatives have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is often localized on the propenone fragment, confirming the likelihood of these compounds exhibiting antiradical properties through mechanisms like HAT or SET. eco-vector.com

The antioxidant capacity of 2-oxo-2H-chromene-3-carboxaldehyde derivatives is commonly evaluated experimentally using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to the radical, causing a color change that can be measured spectrophotometrically.

Studies have shown that the radical scavenging activity is highly dependent on the molecular structure. For instance, the presence and position of hydroxyl groups on the coumarin ring are strongly correlated with DPPH radical scavenging activity. The tables below present data from DPPH assays on various coumarin derivatives, illustrating the influence of different substituents on their antioxidant potential.

DPPH Radical Scavenging Activity of 3-Carboxycoumarin Derivatives
Compound NameSubstituent at C3Substituent at C6% DPPH Inhibition (at 10 mg/mL)
3-Acetyl-2H-1-benzopyran-2-one-COCH₃-H14.0
3-Acetyl-6-bromo-2H-1-benzopyran-2-one-COCH₃-Br15.0
3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one-COCH₃-OH94.0
3-Acetyl-6-nitro-2H-1-benzopyran-2-one-COCH₃-NO₂16.0
Ethyl 2-oxo-2H-1-benzopyran-3-carboxylate-COOC₂H₅-H15.0
Ethyl 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylate-COOC₂H₅-Br16.0
Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate-COOC₂H₅-OH93.0
Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate-COOC₂H₅-NO₂17.0
DPPH Radical Scavenging Activity (IC₅₀) of 4-Hydroxy-chromene-2-one Derivatives
Compound NameSubstituent at C3IC₅₀ (µg/mL)
4-hydroxy-3-(1-(p-tolylhydrazono)ethyl)-2H-chromen-2-one-(C=NNH-p-tolyl)CH₃4.72
3-(1-((4-carboxyphenyl)hydrazono)ethyl)-4-hydroxy-2H-chromen-2-one-(C=NNH-p-COOH-Ph)CH₃4.90
4-hydroxy-3-(1-((4-sulfamoylphenyl)hydrazono)ethyl)-2H-chromen-2-one-(C=NNH-p-SO₂NH₂-Ph)CH₃6.97
4-hydroxy-3-(1-(phenylhydrazono)ethyl)-2H-chromen-2-one-(C=NNH-Ph)CH₃7.44
3-(1-((4-acetylphenyl)hydrazono)ethyl)-4-hydroxy-2H-chromen-2-one-(C=NNH-p-COCH₃-Ph)CH₃10.02

Anticancer and Antitumor Research

Derivatives of 2-oxo-2H-1-benzopyran have emerged as a promising class of compounds in anticancer research due to their diverse mechanisms of action, including the modulation of metastasis, inhibition of cancer-related enzymes, and induction of apoptosis.

Certain 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have demonstrated the ability to reduce the invasive behavior of cancer cells. nih.govresearchgate.netunamur.be Research on HT 1080 fibrosarcoma cells has shown that specific substitutions on the coumarin scaffold are critical for this anti-invasive activity.

For example, studies have evaluated synthetic coumarin derivatives for their anti-invasive and anti-migrative properties. nih.gov Two compounds, 3-chlorophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate and 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, were found to significantly inhibit cell invasion in a Boyden chamber assay. nih.gov The bromo derivative, in particular, showed more potent activity than the reference matrix metalloproteinase (MMP) inhibitor. nih.gov

The anticancer effects of 2-oxo-2H-1-benzopyran derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression.

Carbonic Anhydrase (CA): Coumarin derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers and contribute to tumor growth and metastasis. nih.govnih.govnih.gov Certain 3-sulfamoyl coumarins have shown inhibitory activity against these cancer-related isoforms. nih.gov A range of 3H-1,2-benzoxaphosphepine 2-oxide aryl derivatives displayed striking selectivity for CA IX and XII over the cytosolic CA I and II, with fluorine-containing analogues being the most potent. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is frequently overexpressed in both solid and hematological cancers, where it promotes proliferation and inhibits apoptosis. nih.govnih.gov Inhibition of CK2 has been shown to sensitize cancer cells to apoptosis. nih.gov Coumarin-based structures are recognized as attractive scaffolds for developing CK2 inhibitors. aablocks.com

Topoisomerase II/IV: Topoisomerases are nuclear enzymes essential for managing DNA topology during cell replication, making them a key target for anticancer drugs. researchgate.netmdpi.com Various coumarin derivatives have been identified as catalytic inhibitors of Topoisomerase II (Topo II). nih.govresearchgate.net For instance, novel coumarin-pyrazole carboxamide derivatives have been designed and synthesized as potential Topo II inhibitors. researchgate.net Hybrid molecules combining coumarin with other pharmacophores, like tacrine, have also been shown to completely inhibit topoisomerase I activity. nih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several 2-oxo-2H-1-benzopyran derivatives have been shown to trigger this process in cancer cells. For example, a compound identified as 2-oxo-2H-benzo[h]chromene-3-sulfonamide demonstrated a profound and selective dose-dependent inhibition of A431 human epidermoid carcinoma cell growth. nih.gov This activity was associated with a concentration-dependent induction of apoptosis, confirmed by the activation of caspases 3 and 7. nih.gov

Other studies have shown that new coumarin analogues can upregulate apoptotic proteins such as Caspases 3, 7, and 9, as well as BAX. nih.gov Similarly, certain benzoxazole derivatives have been found to arrest the cell cycle and induce apoptosis, an effect supported by a significant increase in caspase-3 levels compared to control cells. nih.gov The inhibition of enzymes like Casein Kinase 2 can also sensitize cancer cells to apoptosis induced by death ligands. nih.gov

The effectiveness of 2-oxo-2H-1-benzopyran-3-carboxaldehyde derivatives as anticancer agents is highly dependent on their molecular structure. Research has identified key structural features that correlate with their biological activity.

For 6-substituted coumarin-3-carboxylic acids, the nature of the substituent at both the 6-position and the 3-position is critical for anti-invasive potency. nih.govresearchgate.net Key findings include:

An acetamidomethyl group at the 6-position can effectively replace an acetoxymethyl substituent without a loss of activity. nih.govresearchgate.net

An aryl ester function at the 3-position is preferred over a thioester or an amide for inducing marked biological activity against cell invasion. nih.govresearchgate.net

These relationships confirm the potential of aryl esters of 6-substituted coumarin-3-carboxylic acids as a basis for developing new anti-cancer agents. nih.govresearchgate.netunamur.be

Table 2: Anticancer Research Findings for 2-oxo-2H-1-benzopyran Derivatives

MechanismKey FindingsReference
Modulation of Cell Invasion6-substituted derivatives reduce the invasive behavior of HT 1080 fibrosarcoma cells. nih.govresearchgate.netunamur.be
Enzyme InhibitionDerivatives show selective inhibition of Carbonic Anhydrase IX/XII, Casein Kinase 2, and Topoisomerase II. nih.govnih.govnih.govresearchgate.net
Apoptosis InductionCertain derivatives induce apoptosis through the activation of caspases 3, 7, and 9. nih.govnih.gov
Structure-Activity RelationshipAn aryl ester at C-3 and an acetamidomethyl/acetoxymethyl group at C-6 are favorable for anti-invasive activity. nih.govresearchgate.net

Anti-inflammatory Research

Derivatives of 2-oxo-2H-1-benzopyran-3-carboxamide have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In studies using carrageenan-induced rat paw edema assays, these compounds were found to be active anti-inflammatory agents, with effects comparable to the reference drug piroxicam. nih.gov

Further research into substituted (2-oxochromen-3-yl)benzamides also revealed significant anti-inflammatory and analgesic activities. researchgate.net A series of 7-(2-oxoalkoxy)coumarins demonstrated anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) in macrophage cells. researchgate.net Additionally, newly synthesized 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were screened for their ability to inhibit TNF-α, a key cytokine in inflammation. Several compounds were identified as effective inhibitors, with some showing significant reduction in TNF-α and IL-6 levels in in vivo models. nih.gov

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-1 and -2)

Derivatives of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- (also known as coumarin-3-carboxaldehyde) have been investigated for their anti-inflammatory properties through the inhibition of key inflammatory mediators. The arachidonic acid signaling pathway is a primary target in the pathogenesis of inflammation. unibo.it Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are crucial in this pathway. unibo.it

Research into chromone-based derivatives, which share a structural scaffold with coumarins, has demonstrated notable inhibitory activity against COX-2. unibo.it Certain benzylcarbazate derivatives of chromones have shown COX-2 inhibitory activities in the two-digit nanomolar range with considerable selectivity. unibo.it The mechanism of COX inhibition can involve interactions with key amino acids in the enzyme's active site, such as Tyr-385 and Ser-530. nih.gov

In addition to the COX enzymes, studies have also explored the effects of related compounds on other inflammatory molecules. For instance, derivatives of 4-chloro-2-oxo-2H-chromene-3-carbaldehydes have been found to be effective against Tumor Necrosis Factor-alpha (TNF-α). nih.gov One particular derivative demonstrated a significant reduction in both TNF-α and Interleukin-6 (IL-6), further highlighting the potential of this class of compounds to modulate inflammatory responses. nih.gov

Experimental Models for Anti-inflammatory Effects

The anti-inflammatory potential of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives has been evaluated using established experimental models. In vivo studies are crucial for determining the physiological effects of these compounds.

Commonly used models include:

Carrageenan-Induced Rat Paw Oedema: This is a standard model for evaluating acute inflammation. A series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides were assessed using this assay, and the resulting products were found to be active anti-inflammatory agents. nih.gov

Acetic Acid-Induced Peritonitis: This model assesses inflammation by measuring the leakage of fluid into the peritoneal cavity. It was also used to test the anti-inflammatory activity of the aforementioned carboxamide derivatives. nih.gov

Lipopolysaccharide (LPS) Induced Mice Model: LPS, a component of bacterial cell walls, is a potent inducer of inflammation. This model was used to confirm the in vivo anti-inflammatory activity of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, with selected compounds showing a significant reduction in inflammatory cytokines. nih.gov

Formalin-Induced Rat Paw Edema Assay: This model is used to assess both acute and chronic inflammatory phases. Chromone-based derivatives have shown the ability to suppress edema in this assay. unibo.it

Other Biologically Relevant Research Areas

Anticoagulant Research (General Principles)

Coumarins and their derivatives, including the 2-oxo-2H-1-benzopyran structure, are a well-established class of oral anticoagulants. mabjournal.comhu.edu.jo Their primary mechanism of action involves the competitive inhibition of vitamin K. mabjournal.comhu.edu.jo This interference disrupts the normal biosynthesis of prothrombin and other vitamin K-dependent clotting factors in the liver. mabjournal.combiotech-asia.org The anticoagulant effect is typically measured by monitoring the prothrombin time (PT), which is the time it takes for plasma to clot after the addition of thrombokinase. hu.edu.jo Warfarin, a clinically significant anticoagulant, is a derivative of coumarin. mabjournal.comhu.edu.jo Research in this area focuses on synthesizing new coumarin derivatives and evaluating their potential to prolong prothrombin time, indicating anticoagulant activity. hu.edu.joresearchgate.net

Antiviral Research

The broad biological profile of 2-oxo-2H-chromenes includes potential antiviral properties. nih.gov Research has demonstrated that various heterocyclic compounds derived from or related to coumarins can be screened for activity against different viruses. For example, in studies on avian influenza virus (AIV), the antiviral effect of test compounds was evaluated by measuring the decrease in hemagglutination (HA) viral titer in infected chicken embryos. nih.gov This indicates that the compounds may interfere with the virus's ability to agglutinate red blood cells, a key characteristic used for its detection and quantification. nih.gov The structural versatility of the coumarin skeleton allows for numerous modifications, making it a valuable scaffold for designing novel compounds with potential therapeutic applications, including antiviral agents. nih.gov

Neuroprotective Research

Derivatives of the chromene structure are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Research has focused on multifunctional compounds that can target various aspects of the disease's pathology. nih.gov A series of iminochromene-2H-carboxamide derivatives were synthesized and evaluated for their neuroprotective capabilities. nih.gov In vitro evaluations using PC12 neuronal cells demonstrated that many of these compounds offered promising protection against neurotoxicity induced by amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.gov Additionally, some related benzopyran derivatives have been shown to improve the morphology of neurons and increase the survival rate of primary neurons subjected to oxygen-glucose deprivation, a model for ischemic injury. nih.gov

Antidiabetic Research

The 2-oxo-2H-chromene scaffold has also been explored for its potential in developing new antidiabetic agents. nih.gov A series of 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and synthesized to target key enzymes involved in glucose metabolism. nih.govrsc.org These compounds were evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes that break down carbohydrates into glucose. nih.govrsc.org

The results indicated that some derivatives were potent inhibitors of these enzymes. nih.govrsc.org Furthermore, the compounds were assessed for their activity on Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of insulin sensitivity and glucose metabolism. rsc.org The in vitro PPAR-γ transactivation assay revealed that certain chromene-6-sulfonamide derivatives exhibited significant activity. rsc.org

Inhibitory Activity of 2-oxo-2H-chromene Derivatives Against Diabetic Targets
CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
Derivative 9α-amylase1.08 ± 0.02Acarbose0.43 ± 0.01 nih.gov
Derivative 2α-amylase1.76 ± 0.01Acarbose0.43 ± 0.01 nih.gov
Derivative 2α-glucosidase0.548 (µg/mL)Acarbose0.604 (µg/mL) rsc.org
Derivative 9α-glucosidase2.44 (µg/mL)Acarbose0.604 (µg/mL) rsc.org
Derivative 2PPAR-γ3.152 (µg/mL)Pioglitazone4.884 (µg/mL) rsc.org
Derivative 9PPAR-γ3.706 (µg/mL)Pioglitazone4.884 (µg/mL) rsc.org

Table of Compound Names

Structure Name
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-
2-oxo-2H-chromene-3-carboxaldehyde
Coumarin-3-carboxaldehyde
4-chloro-2-oxo-2H-chromene-3-carbaldehydes
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides
Warfarin
Iminochromene-2H-carboxamide
2-oxo-2H-chromene-6-sulfonamide
Acarbose
Pioglitazone

Anticonvulsant Research

Research into the anticonvulsant properties of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, has primarily focused on its synthetic derivatives. These studies explore various mechanisms of action, with a significant emphasis on the modulation of neurotransmitter systems. The core benzopyran structure is utilized as a scaffold to develop novel compounds evaluated in established experimental models of epilepsy.

One prominent area of investigation involves the enhancement of GABA-mediated inhibition in the brain. cu.edu.tr Derivatives such as carbohydrazides synthesized from 3-carbonyl chloride coumarin have shown potential anticonvulsant efficiency. cu.edu.tr For instance, certain (E)-N'-cinnamoyl-2-oxo-2H-chromene-3-carbohydrazides and a hybrid compound of salicylic acid hydrazide and 3-carbonyl chloride coumarin were identified as promising anticonvulsant agents in a pentylenetetrazole (PTZ)-induced seizure model. cu.edu.tr

Another key mechanism explored is the modulation of N-Methyl-D-aspartate (NMDARs), which are receptors involved in neurological disorders, including epilepsy. nih.gov Structure-activity relationship (SAR) studies on coumarin-3-carboxylic acid derivatives, closely related to the target compound, have demonstrated that substitutions on the coumarin ring can significantly influence inhibitory activity at NMDARs. nih.gov Specifically, the introduction of bromo or iodo substituents at the 6 and 8 positions of the coumarin ring was found to enhance the inhibitory effects. nih.gov

The evaluation of these derivatives often employs the maximal electroshock (MES) method and chemically induced seizure models, such as those using pentylenetetrazole (PTZ) or strychnine. cu.edu.trfigshare.comresearchgate.net Studies have shown that the anticonvulsant activity of these compounds can be influenced by the nature of their substituents; for example, electron-releasing groups have been shown to increase activity in some series of derivatives. figshare.com

Table 1: Anticonvulsant Activity of Selected 2-oxo-2H-1-benzopyran Derivatives

Derivative Class/Compound NameInvestigated Mechanism/Test ModelKey Findings
Hybrid of Salicylic Acid Hydrazide and 3-carbonyl chloride coumarinPentylenetetrazole (PTZ)-induced seizuresIdentified as a highly promising anticonvulsant agent based on seizure onset and survival rate. cu.edu.tr
(E)-N'-cinnamoyl-2-oxo-2H-chromene-3-carbohydrazidePentylenetetrazole (PTZ)-induced seizuresDemonstrated potential anticonvulsant efficiency. cu.edu.tr
6,8-dibromo and 6,8-diiodo coumarin-3-carboxylic acidsN-Methyl-D-aspartate (NMDAR) receptor modulationEnhanced inhibitory activity at NMDARs, suggesting a potential mechanism for seizure control. nih.gov
Triazolo[4,3-b]tetrazine derivativesMaximal Electroshock (MES) methodShowed excellent anticonvulsant activities. figshare.com
Coumarinylthiazolines and ChromenothiazolesPentylenetetrazole (PTZ) and Strychnine-induced seizuresExhibited notable activity against chemically induced seizures. researchgate.net

Antifilarial Research

The benzopyranone scaffold, characteristic of coumarins, has been identified as a promising lead structure for the development of new antifilarial agents. nih.gov Research has demonstrated that synthetic derivatives of 2H-1-benzopyran-2-one possess significant filaricidal activity against various parasitic species, including Litomosoides carinii and Acanthocheilonema viteae. nih.gov

Detailed investigations into specific derivatives have provided insights into their mechanism of action and efficacy. One such compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, has shown notable macrofilaricidal (adult worm killing) action against Litomosoides carinii and was subsequently evaluated against Brugia malayi, a causative agent of human filariasis. nih.gov This compound exhibited a multi-faceted effect, demonstrating adulticidal and microfilaricidal activity, as well as a sterilization effect on female worms. nih.gov Mechanistically, it was found to inhibit protease activity in B. malayi by 82% at a 1 µM concentration, pointing to a specific biochemical target. nih.gov

Structure-activity relationship (SAR) studies suggest that the substitution pattern on the coumarin ring plays a critical role in its antifilarial properties. The presence of a hydroxy group at the C-4 and C-7 positions has been highlighted as a potentially decisive factor for activity. doaj.org This ability of the coumarin nucleus to interact with biological targets through various noncovalent interactions underpins its potential as a template for new antifilarial drugs. doaj.org

Table 2: Antifilarial Activity of a 2H-1-benzopyran-2-one Derivative against Brugia malayi

Compound NameTarget SpeciesEfficacyMechanistic Insight
7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-oneBrugia malayi53.6% adulticidal activity, 46.0% microfilaricidal activity, 46.3% sterilization of female worms. nih.gov82% inhibition of protease activity at 1 µM concentration. nih.gov

Antiulcerogenic Research

The investigation into the antiulcerogenic potential of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- has centered on the synthesis and evaluation of its complex derivatives. Specifically, research has been conducted on fused thiazole derivatives derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. researchgate.net

A study involving the synthesis of a series of novel fused heterocyclic systems, including pyrano[4,5-b]thiazole, pyrido[4,5-b]thiazole, and thieno[5,4-b]thiazole derivatives, evaluated their anti-inflammatory and anti-ulcer activities. researchgate.net While the precise mechanisms for the anti-ulcer effects were not detailed, the screening identified several compounds with notable activity. The results indicated that specific derivatives demonstrated higher anti-ulcerogenic potential compared to others within the synthesized series. researchgate.net

Table 3: Fused Thiazole Derivatives with Noted Anti-ulcerogenic Activity

Compound SeriesSpecific Derivatives with Higher Activity
Pyrano[4,5-b]thiazole, Pyrido[4,5-b]thiazole, Thieno[5,4-b]thiazole7a, 8a, 10b, 13b, 15b, 18a, 19b, 19c, 19d

Advanced Research Applications and Materials Science Contributions

Development of Fluorescent Probes and Dyes

Coumarin-3-carboxaldehyde and its derivatives are central to the creation of highly fluorescent molecules. chim.it The inherent fluorescence of the coumarin (B35378) core can be systematically tuned by making strategic chemical modifications. chim.itnih.gov The aldehyde group at the C3 position provides a convenient handle for synthetic chemists to introduce various electron-donating or electron-withdrawing groups, which can alter the intramolecular charge transfer (ICT) characteristics and, consequently, the photophysical properties like emission wavelength and quantum yield. chim.itnih.gov

The favorable characteristics of coumarin-based molecules, such as cell-membrane permeability and low cytotoxicity, make them excellent candidates for fluorescent bioprobes in cellular imaging. chim.itnih.govbohrium.com Derivatives synthesized from the coumarin-3-carboxaldehyde scaffold are employed to visualize and analyze intricate biological processes with high precision. chim.itnih.gov

Researchers have successfully developed coumarin-based probes that selectively target and image specific organelles within living cells. For instance, probes designed for the endoplasmic reticulum (ER) have shown high selectivity and are suitable for multicolor imaging experiments. nih.gov These probes can be used in both live and fixed cells, demonstrating their versatility. nih.gov Beyond organelle staining, these fluorescent agents are used to label and track specific biomolecules. A notable example is NeuroSensor 539, a sensor derived from the coumarin-3-aldehyde platform, which has been used to selectively label and image the neurotransmitter norepinephrine (B1679862) within the secretory vesicles of live chromaffin cells. nih.gov

The coumarin-3-carboxaldehyde framework is a versatile platform for engineering chemosensors that can detect a variety of analytes, including metal ions and reactive oxygen species, often through changes in their fluorescence output. bohrium.comnih.govresearchgate.net The detection mechanism frequently relies on a "turn-off" or "turn-on" fluorescence response. For example, furocoumarin derivatives have been designed to show intense fluorescence that is significantly quenched upon interaction with Fe³⁺ ions, enabling sensitive detection. chim.it

Similarly, coumarin-based probes have been developed for the detection of other biologically important metal ions like Cu²⁺. researchgate.net Beyond metals, these scaffolds can be modified to detect other crucial chemical species. Coumarin-3-carboxylic acid, a closely related derivative, has been effectively used as a quantitative and sensitive detector for hydroxyl radicals (.OH), a highly reactive oxygen species, in aqueous solutions. nih.gov The sensing capabilities also extend to creating probes that are sensitive to the polarity of their microenvironment. acs.orgnih.gov

Interactive Table: Examples of Coumarin-Based Sensors

Sensor TypeTarget AnalyteDetection MechanismReference
Furocoumarin DerivativeFe³⁺ ionsFluorescence Quenching ('Turn-off') chim.it
Coumarin-based ChemosensorCu²⁺ ionsColorimetric and Fluorescent Recognition researchgate.net
Coumarin-3-carboxylic acidHydroxyl Radicals (.OH)Formation of a highly fluorescent product (7-OHCCA) nih.gov
NeuroSensor 539Neurotransmitters (Norepinephrine)Photoinduced Electron Transfer (PET) nih.gov
Coumarin DerivativePolarity ProbeDecrease in fluorescence quantum yield with increasing polarity acs.orgnih.gov

Certain derivatives of coumarin-3-carbaldehyde possess the requisite photophysical properties for use as laser dyes. acs.orgnih.gov A high fluorescence quantum yield is a critical parameter for a compound to function effectively as a laser dye. acs.orgnih.gov For example, a phenylsemicarbazone derivative of 7-(dimethylamino)coumarin-3-carbaldehyde exhibits high quantum yields of fluorescence in highly polar solvents like DMSO and various alcohols, qualifying it as a potential laser dye for these media. acs.orgnih.gov Research continues to explore new derivatives with enhanced performance for laser applications.

A primary goal in the design of fluorescent dyes is the enhancement of their quantum yield and photostability. The fluorescence quantum yield of coumarin derivatives can be significantly influenced by their molecular structure and environment. chim.it For instance, coumarin-based probes developed for imaging the endoplasmic reticulum have demonstrated high fluorescence quantum yields of 0.60 when excited with 400 nm light. nih.gov

Strategic modifications to the coumarin scaffold, such as the introduction of a strong electron-donating group at the 7-position and an electron-withdrawing group at the 3-position, can reinforce electronic delocalization and enhance photophysical properties. nih.gov This push-pull architecture often leads to higher molar extinction coefficients and improved fluorescence, which is crucial for applications requiring bright and stable signals. nih.gov

Role in Organic Photo-Redox Catalysis

Coumarin derivatives, including those based on the 2-oxo-2H-chromene-3-carbaldehyde structure, have been identified as high-performance organic photoinitiators and photocatalysts for a range of chemical transformations under visible light. nih.govresearchgate.net In photoredox catalysis, these molecules absorb light to reach an excited state, from which they can mediate electron transfer to initiate a reaction. researchgate.netacs.org

These compounds have been successfully used as photoinitiators for the free radical polymerization of acrylates when combined with an iodonium (B1229267) salt and an amine, using LED light at 405 nm. nih.gov Furthermore, they serve as catalysts in more complex synthetic applications. For example, a visible-light-driven photocatalytic method has been developed for the synthesis of coumarin-3-aldehyde derivatives themselves, involving a cascade radical cyclization process. researchgate.net In another application, coumarin-3-carboxylic acids are used in a photocatalytic reductive arylation process to produce biologically relevant 4-substituted-chroman-2-ones under mild conditions. acs.org

Use as Potent Photosensitizers

Photosensitizers are molecules that produce reactive oxygen species (ROS) upon activation by light, a property that is the cornerstone of photodynamic therapy (PDT). nih.govnih.gov Coumarin derivatives are actively investigated as photosensitizers for PDT due to their excellent photophysical properties and ability to generate cytotoxic ROS. nih.govnih.gov

Upon irradiation with visible light, these compounds can trigger cell death pathways, including apoptosis and autophagy. nih.gov Researchers have designed coumarin-based photosensitizers that target mitochondria, a critical organelle for cell survival, enhancing their anticancer efficacy. nih.gov Recently, a coumarin-based photosensitizer with aggregation-induced emission (AIE) characteristics was developed that demonstrates a remarkable capacity for generating both Type I (hydroxyl radicals, superoxide (B77818) anions) and Type II (singlet oxygen) ROS. nih.gov This dual-action capability makes it a potent agent for antibacterial PDT, with a high singlet oxygen yield of 0.839 and excellent biocompatibility. nih.gov

Integration into Novel Materials (e.g., Coumarin-Modified Carbon Quantum Dots)

The unique fluorescent properties of coumarin derivatives have led to their successful integration into advanced nanomaterials, such as carbon quantum dots (CQDs). Researchers have developed novel coumarin-modified CQDs through a hybrid, two-step method involving hydrothermal carbonization followed by microwave-assisted surface modification. nih.govnih.govresearchgate.net This process utilizes derivatives like coumarin-3-carboxylic acid to functionalize the surface of lignin-based carbon quantum dots. nih.govresearchgate.net

These modified nanomaterials exhibit significantly enhanced fluorescence characteristics and a high resistance to photobleaching over time. nih.gov The functionalization shifts the photoluminescent emission to longer wavelengths, a desirable trait for bioimaging applications. nih.gov Studies have reported a quantum yield of up to 18.40% for these coumarin-modified CQDs. nih.govresearchgate.net The resulting materials are also pH-sensitive and have demonstrated the ability to detect various biomolecules and ions, such as chromium ions, through fluorescence quenching. nih.gov Due to their strong luminescence, water solubility, and biocompatibility, these advanced CQDs are considered superior to traditional organic dyes and show great promise as powerful tools in nanomedicine, particularly for real-time bioimaging and cellular visualization. nih.govnih.govresearchgate.net

MaterialModification AgentKey FindingsReported Quantum YieldPotential Applications
Coumarin-Modified Carbon Quantum Dots (CQDs)Coumarin-3-carboxylic acidEnhanced fluorescence, high photostability, pH sensitivity, ion detection capability. nih.govUp to 18.40% nih.govresearchgate.netBioimaging, nanomedicine, diagnostics, chemical sensing. nih.govnih.gov

Agricultural Applications (e.g., Bactericidal Lead Compounds for Plant Disease Control)

The coumarin-3-yl scaffold is a key structural motif in the design of new bactericidal agents for agricultural use. Research has focused on modifying the 3-position of the coumarin ring to develop compounds with potent activity against significant plant pathogens. nih.gov It has been established that the presence of a carboxylic acid group at the C3 position is often necessary for antibacterial activity. mdpi.com

A series of novel coumarin-3-carboxylic acid derivatives containing a thioether quinoline (B57606) moiety were designed and synthesized to target plant diseases. nih.gov These compounds were evaluated for their antibacterial efficacy against pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, Ralstonia solanacearum (Rs), the causative agent of bacterial wilt, and Acidovorax citrulli (Aac). nih.gov The results indicated that many of these synthesized compounds displayed significant antibacterial activity. nih.gov Notably, one specific derivative, compound A9, demonstrated potent activity against both Xoo and Aac, with EC₅₀ values of 11.05 µg/mL and 8.05 µg/mL, respectively. nih.gov This line of research highlights the potential of using the 2-oxo-2H-1-benzopyran-3-yl structure as a foundation for creating effective lead compounds for the control of bacterial diseases in plants. nih.gov

Compound SeriesTarget PathogensMost Active Compound ExampleEC₅₀ against Xoo (µg/mL)EC₅₀ against Aac (µg/mL)
Coumarin-3-carboxylic acid derivatives with a thioether quinoline moietyXanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs), Acidovorax citrulli (Aac) nih.govCompound A9 nih.gov11.05 nih.gov8.05 nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Derivatization

The development of new and efficient synthetic methodologies is paramount for expanding the chemical space of 2-oxo-2H-1-benzopyran-3-carboxaldehyde derivatives. Future research will likely focus on several key areas:

Green Synthesis Approaches: Conventional methods for coumarin (B35378) synthesis often involve harsh reaction conditions and the use of hazardous solvents. researchgate.net There is a growing need for environmentally benign synthetic routes. Future explorations will likely emphasize the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave and ultrasound irradiation. tandfonline.comnih.gov Grinding technology also presents a rapid, clean, and inexpensive route for synthesizing novel coumarin derivatives. tandfonline.com

Asymmetric Synthesis: The synthesis of enantiomerically pure coumarin derivatives is a significant challenge, as many biological targets exhibit stereospecificity. A novel atroposelective alkenylation of coumarins using a transient directing group strategy has been developed, opening new avenues for constructing axially chiral coumarin analogues. acs.org Further development of catalytic asymmetric methods to control the stereochemistry at various positions of the coumarin scaffold is a critical area for future investigation.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of complex molecular architectures from simple starting materials in a single step. researchgate.net Future research should focus on designing novel MCRs to access diverse libraries of 2-oxo-2H-1-benzopyran-3-carboxaldehyde derivatives with a wide range of substituents.

C-H Functionalization: Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex molecules. acs.org Exploring novel C-H activation methods will enable the direct introduction of various functional groups onto the coumarin core, bypassing the need for pre-functionalized starting materials.

A significant challenge in the synthesis of these derivatives is the often-low yield and difficulty in purification, as seen in the synthesis of some pyranocoumarin-3-carboxamides. nih.gov Overcoming these synthetic hurdles through the development of more robust and efficient protocols is a key objective for future research. nih.govmdpi.com

Deeper Elucidation of Molecular Mechanisms of Biological Actions

While a broad spectrum of biological activities has been reported for derivatives of 2-oxo-2H-1-benzopyran-3-carboxaldehyde, a deeper understanding of their molecular mechanisms of action is often lacking. Future research should aim to:

Identify and Validate Biological Targets: Many studies report the biological effects of these compounds without identifying their specific molecular targets. Future work should employ techniques such as proteomics, chemical biology probes, and in silico target prediction to identify the proteins and pathways with which these molecules interact. For instance, some coumarin derivatives have been identified as inhibitors of enzymes like casein kinase 2 (CK2), acetylcholinesterase, and monoamine oxidases, but the precise binding modes and the structural basis for their inhibitory activity require further investigation. nih.govnih.gov

Unraveling Complex Signaling Pathways: The anticancer and anti-inflammatory effects of these compounds are often attributed to their ability to modulate multiple signaling pathways, including PI3K/AKT/mTOR and NF-κB. nih.govfrontiersin.org Detailed mechanistic studies are needed to dissect the intricate interplay between these pathways and to understand how coumarin derivatives orchestrate their biological effects.

Investigate Mechanisms of Resistance: As with any potential therapeutic agent, the development of drug resistance is a major concern. Future studies should investigate the potential mechanisms by which cells might develop resistance to these compounds and explore strategies to overcome it. frontiersin.org

A significant challenge is the multifactorial nature of the diseases that these compounds target, such as cancer and neurodegenerative disorders. nih.govmdpi.com This complexity makes it difficult to attribute the observed biological activity to a single mechanism.

Rational Design and Synthesis of Highly Potent and Selective Derivatives

The broad bioactivity of coumarin derivatives is a double-edged sword, as it can lead to off-target effects. The rational design of new derivatives with high potency and selectivity for specific biological targets is a key priority. Future strategies will involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how different substituents on the coumarin scaffold influence biological activity. nih.gov By systematically modifying the structure and assessing the impact on potency and selectivity, researchers can develop predictive models to guide the design of more effective compounds. rsc.org

Computer-Aided Drug Design (CADD): Molecular docking, virtual screening, and other computational techniques are invaluable tools for rational drug design. nih.govresearchgate.net These methods can be used to predict the binding affinity of new derivatives for their target proteins and to identify novel scaffolds with improved pharmacological properties. nih.gov

Hybrid Molecule Approach: Combining the 2-oxo-2H-1-benzopyran-3-carboxaldehyde scaffold with other pharmacophores is a promising strategy for developing multi-target ligands. frontiersin.org This approach can lead to synergistic effects and improved efficacy, particularly for complex diseases like cancer and Alzheimer's disease. mdpi.com For example, coumarin-amino acid hybrids have shown promising anticancer activity. rsc.org

A major challenge is achieving a balance between potency and selectivity, as well as optimizing pharmacokinetic properties such as bioavailability and metabolic stability. nih.govmdpi.com

Expanding Applications in Chemical Biology and Advanced Materials

Beyond their therapeutic potential, derivatives of 2-oxo-2H-1-benzopyran-3-carboxaldehyde have promising applications in other scientific fields. Future research should explore:

Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin core makes it an attractive scaffold for the development of fluorescent probes for detecting metal ions, reactive oxygen species, and other biologically important analytes. researchgate.net Future work could focus on designing probes with improved sensitivity, selectivity, and photostability for applications in live-cell imaging and diagnostics.

Photoresponsive Materials: The photo-physical properties of coumarins can be harnessed to create photoresponsive polymers and other smart materials. researchgate.net These materials could have applications in areas such as drug delivery, tissue engineering, and optical data storage.

Organic Electronics: The π-conjugated system of the coumarin scaffold suggests potential applications in organic electronics. Future research could explore the synthesis of novel coumarin-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

A key challenge is to fine-tune the photophysical and electronic properties of these molecules through targeted chemical modifications to meet the specific requirements of these advanced applications.

Methodological Advancements in Characterization and Computational Analysis

To fully unlock the potential of 2-oxo-2H-1-benzopyran-3-carboxaldehyde and its derivatives, it is essential to continue advancing the methods used for their characterization and analysis. Future directions include:

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques, mass spectrometry, and X-ray crystallography is crucial for the unambiguous structural elucidation of novel derivatives. mdpi.commdpi.commdpi.com These techniques provide detailed information about the three-dimensional structure and conformation of these molecules, which is essential for understanding their reactivity and biological activity.

Computational Modeling and Simulation: Density Functional Theory (DFT) calculations and other computational methods are becoming increasingly important for predicting the properties and reactivity of new molecules. mdpi.com These methods can be used to complement experimental studies and to provide insights into reaction mechanisms and structure-property relationships. nih.gov

High-Throughput Screening (HTS): The development of HTS assays is essential for rapidly evaluating the biological activity of large libraries of coumarin derivatives. This will accelerate the discovery of new lead compounds for drug development and other applications.

A significant challenge is the integration of experimental and computational data to develop a comprehensive understanding of the chemical and biological properties of this important class of compounds.

Q & A

Q. What are the established synthetic routes for 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, and its derivatives?

The synthesis typically involves multi-step protocols, such as:

  • Acylation reactions : Reacting 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with anhydrides (e.g., propionic or butyric anhydride) under reflux conditions to introduce ester functionalities .
  • Coupling with phenols : Using acyl chlorides of benzopyran derivatives (e.g., 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid) and arylphenols (e.g., 3-iodophenol) in the presence of pyridine to form substituted esters .
  • Purification methods : Crystallization in solvents like chloroform-petroleum ether or DMF, followed by charcoal treatment to remove impurities .

Q. How is the structural characterization of this compound performed?

Key analytical techniques include:

  • Infrared (IR) spectroscopy : Peaks at ~1770 cm⁻¹ (ester C=O), ~1720 cm⁻¹ (lactone C=O), and ~1616 cm⁻¹ (aromatic C=C) confirm functional groups .
  • ¹H NMR : Distinct signals for aromatic protons (e.g., δ 7.32–9.28 ppm) and substituents (e.g., δ 2.42 ppm for CH₂CH₃ in propionoxymethyl derivatives) .
  • Elemental analysis : Validation of molecular formulas (e.g., C₁₆H₈NO₆I) via carbon, hydrogen, and nitrogen content .

Q. What safety precautions are critical during handling?

  • Hazard mitigation : Avoid ignition sources (P210) and use PPE (gloves, goggles) to prevent skin/eye contact .
  • Ventilation : Ensure fume hoods for reactions releasing volatile byproducts (e.g., HCl during reflux with 12 N HCl) .
  • Storage : Keep at room temperature in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers design novel derivatives for enhanced bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6-position to modulate electronic properties. For example, 6-chloromethyl derivatives react with hexamethylenetetramine to form aminomethyl intermediates .
  • Hybridization strategies : Couple the benzopyran core with pharmacophores like aminobenzothiazole to create cocrystals with improved supramolecular interactions .

Q. What methodologies resolve contradictions in structure-activity relationships (SAR)?

  • Comparative SAR studies : Test derivatives (e.g., 6-acyloxymethyl vs. 6-aminomethyl) in enzymatic assays (e.g., matrix metalloproteinase inhibition) to identify critical substituents .
  • Computational modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity to target enzymes .

Q. How can mechanistic insights into reactivity be obtained?

  • Kinetic studies : Monitor reaction progress (e.g., esterification of 6-hydroxymethyl derivatives) via HPLC or TLC to determine rate constants .
  • Intermediate trapping : Isolate intermediates like hexamethylenetetrammoniomethyl derivatives (mp 169–171°C) to confirm reaction pathways .

Q. What strategies address data contradictions in synthetic yields?

  • Optimization of reaction conditions : Adjust solvent polarity (e.g., DMF vs. CHCl₃) or catalyst (e.g., pyridine equivalents) to improve yields. For example, extending reaction time to 18 hours increased yields of aminomethyl derivatives from 65% to 92% .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted acyl chlorides) and refine purification protocols .

Q. How does the compound’s stability impact experimental design?

  • Thermal stability : Avoid prolonged heating above 260°C (observed mp of derivatives) to prevent decomposition .
  • pH sensitivity : Test solubility in buffered solutions (e.g., NaHCO₃) to ensure stability during biological assays .

Q. What advanced analytical techniques address spectral overlaps?

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping aromatic signals (e.g., δ 7.20–7.99 ppm) in derivatives with multiple substituents .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 382.3188 for galactopyranosyl derivatives) .

Q. How can pharmacokinetic challenges be addressed in preclinical studies?

  • Prodrug design : Synthesize ester or amide prodrugs (e.g., valeryloxymethyl derivatives) to enhance solubility and bioavailability .
  • Metabolic profiling : Use in vitro microsomal assays to identify major metabolites (e.g., hydrolyzed carboxylic acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.